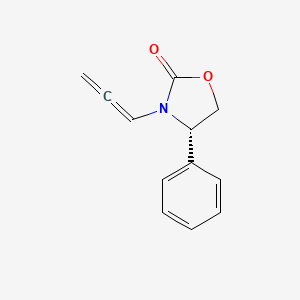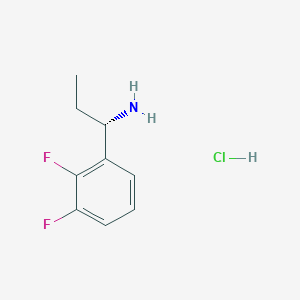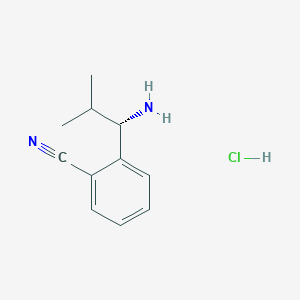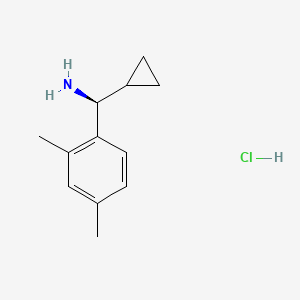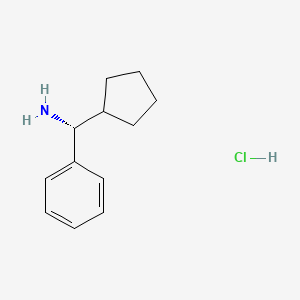
Acide 4-pivalamidopyridine-3-boronique
Vue d'ensemble
Description
4-Pivalamidopyridine-3-boronic acid is a useful research compound. Its molecular formula is C10H15BN2O3 and its molecular weight is 222.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pivalamidopyridine-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pivalamidopyridine-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications de détection
Les acides boroniques sont de plus en plus utilisés dans divers domaines de recherche, y compris diverses applications de détection . Ils interagissent avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure, ce qui les rend utiles à la fois dans les dosages homogènes et la détection hétérogène .
Marquage biologique
L'interaction clé des acides boroniques avec les diols permet leur utilisation dans divers domaines, y compris le marquage biologique . Cela peut être particulièrement utile pour le suivi et l'étude des processus biologiques.
Manipulation et modification des protéines
Les acides boroniques ont montré une croissance significative dans l'interaction avec les protéines, leur manipulation et le marquage cellulaire . Cela peut être crucial pour comprendre la fonction et la structure des protéines.
Technologies de séparation
Les acides boroniques ont été utilisés dans les technologies de séparation . Leurs propriétés uniques peuvent être exploitées pour séparer des composés spécifiques d'un mélange.
Développement de thérapeutiques
Les acides boroniques ont été utilisés dans le développement de thérapeutiques . Leur capacité à interagir avec divers composés peut être exploitée pour créer des agents thérapeutiques efficaces.
Modifications des peptides
L'acide boronique a été largement intégré aux peptides dans le but de découvrir des ligands peptidiques ayant de nouvelles activités biologiques . Ces efforts ont mené à de vastes applications, notamment l'identification d'inhibiteurs enzymatiques réversibles covalents, la reconnaissance et la détection de glycanes sur les protéines ou la surface des cellules cancéreuses, la délivrance de siARN, le développement de dispositifs sensibles au pH et la reconnaissance de l'ARN ou des surfaces bactériennes .
Synthèse d'acides diarylboriniques
Les acides boriniques et leurs dérivés chélatés sont une sous-classe de composés organoboranes utilisés dans les réactions de couplage croisé, la catalyse, la chimie médicinale, les matériaux polymères ou optoélectroniques . Cela met en évidence la polyvalence des acides boroniques dans la synthèse chimique.
Sciences des matériaux
Les acides boroniques ont montré des potentiels considérables dans la découverte de médicaments, la biologie chimique, la chimie organique et les sciences des matériaux . Ils peuvent être utilisés pour créer de nouveaux matériaux aux propriétés uniques.
Analyse Biochimique
Biochemical Properties
4-Pivalamidopyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It interacts with enzymes such as proteases and kinases, where the boronic acid moiety forms reversible covalent bonds with active site serine residues. This interaction can inhibit enzyme activity, making 4-Pivalamidopyridine-3-boronic acid a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Cellular Effects
In cellular systems, 4-Pivalamidopyridine-3-boronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades. Additionally, 4-Pivalamidopyridine-3-boronic acid can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways .
Molecular Mechanism
The molecular mechanism of 4-Pivalamidopyridine-3-boronic acid involves its ability to form reversible covalent bonds with biomolecules. The boronic acid group can interact with diols and other nucleophilic groups on proteins and enzymes, leading to enzyme inhibition or activation. This compound can also modulate gene expression by binding to specific DNA sequences or interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Pivalamidopyridine-3-boronic acid can change over time due to its stability and degradation. Studies have shown that this compound remains stable under physiological conditions but may degrade over extended periods. Long-term exposure to 4-Pivalamidopyridine-3-boronic acid can lead to sustained inhibition of enzyme activity and prolonged alterations in cellular function .
Dosage Effects in Animal Models
The effects of 4-Pivalamidopyridine-3-boronic acid in animal models vary with dosage. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
4-Pivalamidopyridine-3-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating enzyme activity and altering metabolic pathways. This compound’s interaction with metabolic enzymes can lead to changes in metabolite concentrations and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 4-Pivalamidopyridine-3-boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of 4-Pivalamidopyridine-3-boronic acid is determined by targeting signals and post-translational modifications. It can be directed to specific organelles or compartments within the cell, where it interacts with target biomolecules. This localization is crucial for its activity and function, as it ensures that the compound reaches its intended site of action .
Propriétés
IUPAC Name |
[4-(2,2-dimethylpropanoylamino)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-10(2,3)9(14)13-8-4-5-12-6-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJZKUREBNYZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)NC(=O)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701230 | |
| Record name | [4-(2,2-Dimethylpropanamido)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955123-29-2 | |
| Record name | [4-(2,2-Dimethylpropanamido)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


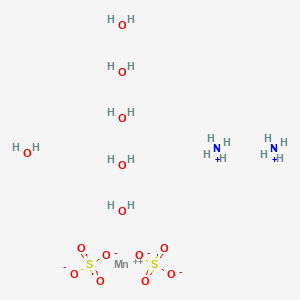
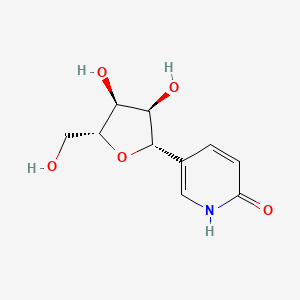

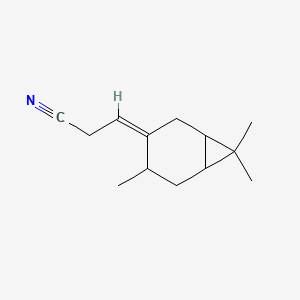
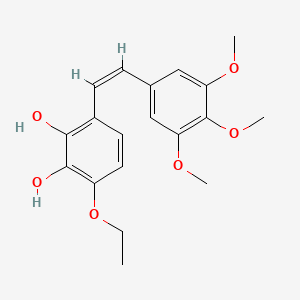
![1-[(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-yl]-4-methylpiperazine](/img/structure/B1505141.png)
![4-Bromo-benzo[c]isothiazole](/img/structure/B1505142.png)

